Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside and related compounds involves several key steps, including condensation reactions and the strategic use of protecting groups to achieve desired structural features. For example, the condensation of 6-O-benzyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranosyl derivatives with methyl 2,3,4-tri-O-benzyl-6-deoxy-β-D-galactopyranosid-6-yl derivatives has been reported to produce compounds with specific configurations and conformations (Krajewski et al., 1985). Such synthetic approaches are crucial for generating compounds with precise structural attributes for further study.
Molecular Structure Analysis
The molecular structure of Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside derivatives has been elucidated using X-ray diffraction methods, revealing detailed information about their crystal structures and conformations. The study by Krajewski et al. (1985) investigated a derivative crystallizing in the monoclinic system, highlighting the significance of the chiral center configuration and the conformation of galactopyranose rings in determining the compound's overall structure.
Chemical Reactions and Properties
Chemical reactions involving Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside derivatives are diverse, including glycosylation reactions that enable the construction of complex oligosaccharides. For instance, selective glycosylation catalyzed by halide ion has been demonstrated to yield disaccharide derivatives efficiently (Takeo & Maeda, 1988). These reactions are fundamental for the synthesis of biologically relevant carbohydrate structures.
Physical Properties Analysis
The physical properties of Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside and its derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structures. X-ray crystallography studies provide insights into the crystal packing and intermolecular interactions that affect these properties.
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity towards various chemical groups, acyl migration, and the stability of protecting groups, are critical for their application in synthesis. For example, the acyl migration from C-3 to C-2 under alkaline conditions illustrates the dynamic nature of these molecules in chemical transformations (Chittenden & Buchanan, 1969).
Safety And Hazards
Future Directions
Given its profound antiviral and anticancer properties2, Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside has tremendous potential for future research, particularly in the field of cancer therapeutics3.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(6R,8R,8aR)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15?,16-,17?,18+,19?,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJLVYJUXVHIJN-MQFIESTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2[C@@H]([C@@H](C([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676259 |
Source
|
Record name | Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside | |
CAS RN |
56341-65-2 |
Source
|
Record name | Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.